

Application Notes: Isoprenaline-Induced Cardiac Hypertrophy in Mice

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Compound of Interest		
Compound Name:	Isoprenaline	
Cat. No.:	B085558	Get Quote

Introduction

Pathological cardiac hypertrophy, an enlargement of the heart muscle, is a significant contributor to the development of heart failure.[1] To investigate the molecular underpinnings of this condition and to evaluate potential therapeutic interventions, researchers widely employ animal models. The administration of **isoprenaline** (isoproterenol), a non-selective β -adrenergic receptor agonist, is a well-established and reproducible method for inducing cardiac hypertrophy in mice, effectively mimicking aspects of human heart disease.[1][2][3] This document provides detailed protocols for inducing cardiac hypertrophy in mice using **isoprenaline**, methodologies for assessing the hypertrophic response, and an overview of the key signaling pathways involved.

Data Presentation: Quantitative Effects of Isoprenaline Treatment

The following tables summarize quantitative data from various studies that have utilized **isoprenaline** to induce cardiac hypertrophy in mice. These tables are designed to provide researchers with expected outcomes and aid in experimental design.

Table 1: **Isoprenaline** Dosing and Administration



Administration Route	Dosage Range (mg/kg/day)	Duration	Mouse Strain	Reference(s)
Subcutaneous (s.c.) Injections	2 - 100	5 - 28 days	C57BL/6J, Swiss-Webster	[2][4][5]
Osmotic Minipump (s.c. or i.p.)	2 - 80	7 - 21 days	C57BL/6J, Various inbred strains	[1][2][6]

Table 2: Expected Changes in Cardiac Parameters



Parameter	Method of Measurement	Expected Change vs. Control	Reference(s)
Heart Weight / Body Weight (HW/BW) Ratio	Gravimetric	Significant increase (~55%)	[1][7]
Heart Weight / Tibia Length (HW/TL) Ratio	Gravimetric, Calipers	Significant increase	[8]
Left Ventricular Mass (LV Mass)	Echocardiography	Significant increase	[2]
Left Ventricular Posterior Wall Thickness (LVPWTd)	Echocardiography	Significant increase	[1][2]
Interventricular Septal Thickness (IVSd)	Echocardiography	Significant increase	[1]
Cardiomyocyte Cross- Sectional Area	Histology (H&E)	Significant increase	[8][9]
Cardiac Fibrosis	Histology (Masson's Trichrome, Picrosirius Red)	Increased collagen deposition	[1][4][10]
Ejection Fraction (EF%)	Echocardiography	Variable; can be maintained or decreased depending on severity	[2][8]
Fractional Shortening (FS%)	Echocardiography	Variable; can be maintained or decreased depending on severity	[2][8]

Table 3: Molecular Markers of Cardiac Hypertrophy



Marker	Method of Measurement	Expected Change vs. Control	Reference(s)
Atrial Natriuretic Peptide (ANP/Nppa)	qPCR, Western Blot	Upregulation	[7][8]
Brain Natriuretic Peptide (BNP/Nppb)	qPCR, Western Blot	Upregulation	[8]
Beta-Myosin Heavy Chain (β-MHC/Myh7)	qPCR, Western Blot	Upregulation	[7][8]

Experimental Protocols

I. Induction of Cardiac Hypertrophy using Isoprenaline

A. Subcutaneous Injections

- Materials:
 - Isoprenaline hydrochloride (Sigma-Aldrich, I6504 or equivalent)
 - Sterile 0.9% saline
 - Syringes and needles (e.g., 27-30 gauge)
 - Experimental mice (e.g., C57BL/6J, 8-12 weeks old)
 - Control mice (age and sex-matched)

Procedure:

- Prepare a fresh solution of isoprenaline in sterile saline on each day of injection. For a
 dose of 10 mg/kg, dissolve 1 mg of isoprenaline in 1 ml of saline, assuming an average
 mouse weight of 25g, the injection volume would be 250 μl.
- 2. Administer the **isoprenaline** solution via subcutaneous injection once daily for the desired duration (e.g., 14 days).[5]



- 3. Administer an equivalent volume of sterile saline to the control group.
- 4. Monitor mice daily for any adverse effects.
- B. Osmotic Minipump Implantation
- Materials:
 - Isoprenaline hydrochloride
 - Sterile 0.9% saline
 - Osmotic minipumps (e.g., Alzet Model 1002 for 14-day delivery)
 - Surgical instruments (scalpel, forceps, wound clips or sutures)
 - Anesthetics (e.g., isoflurane)
 - Analgesics
 - Experimental and control mice
- Procedure:
 - Prepare the **isoprenaline** solution to be loaded into the minipumps based on the pump's flow rate and the desired final dose (e.g., 30 mg/kg/day).[6] Follow the manufacturer's instructions for filling the pumps.
 - 2. Anesthetize the mouse using a standardized protocol.
 - 3. Make a small incision in the skin on the back, slightly posterior to the scapulae.
 - 4. Create a subcutaneous pocket using blunt dissection.
 - 5. Insert the filled osmotic minipump into the pocket.[1]
 - 6. Close the incision with sutures or wound clips.[1]
 - 7. A control group should be implanted with minipumps filled with sterile saline.[1]



- 8. Post-Operative Care: Administer analgesics as per institutional guidelines and monitor the mice for recovery and any signs of infection or distress.[11]
- 9. Treatment Duration: The minipumps will deliver **isoprenaline** continuously for the specified duration (e.g., 7, 14, or 21 days).[1]

II. Assessment of Cardiac Hypertrophy

A. Echocardiography

- Procedure:
 - 1. Anesthetize mice lightly with isoflurane, maintaining a heart rate of around 400-500 bpm. [6]
 - 2. Use a high-frequency ultrasound system to obtain two-dimensional M-mode images of the left ventricle in the short-axis view at the level of the papillary muscles.[6]
 - 3. Measure parameters such as left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs), interventricular septal thickness at end-diastole (IVSd), and left ventricular posterior wall thickness at end-diastole (LVPWTd).
 - 4. Calculate left ventricular mass, ejection fraction, and fractional shortening using the system's software.

B. Histological Analysis

- Procedure:
 - 1. At the end of the treatment period, euthanize the mice and excise the hearts.
 - 2. Wash the hearts in phosphate-buffered saline (PBS) and fix in 10% neutral buffered formalin.
 - 3. Embed the hearts in paraffin and section them (e.g., 5 µm thickness).
 - 4. Perform Hematoxylin and Eosin (H&E) staining to visualize cardiomyocyte size.[1]

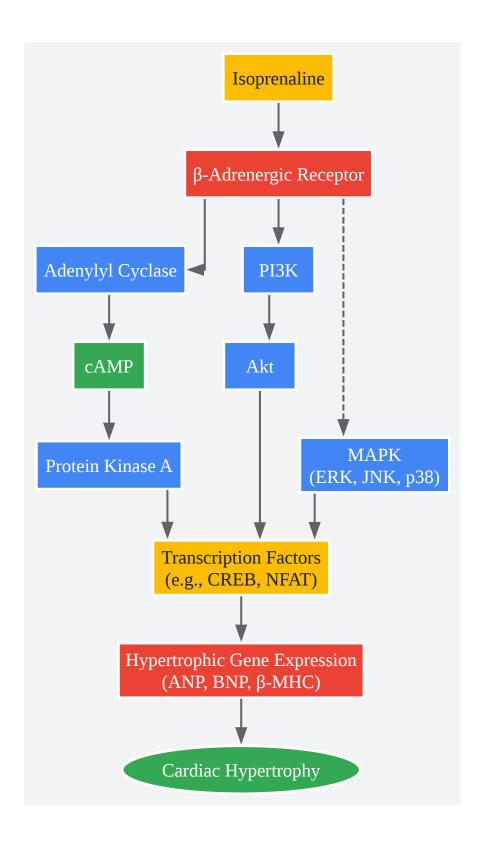


- 5. Use Masson's trichrome or Picrosirius red staining to assess the degree of cardiac fibrosis.[1]
- 6. Capture images using a light microscope and quantify cardiomyocyte cross-sectional area and fibrotic area using image analysis software (e.g., ImageJ).
- C. Molecular Analysis (qPCR)
- Procedure:
 - 1. Excise the left ventricle and snap-freeze it in liquid nitrogen.
 - 2. Extract total RNA using a suitable kit (e.g., TRIzol).
 - Synthesize cDNA from the RNA.
 - 4. Perform quantitative real-time PCR (qPCR) using primers for hypertrophic marker genes (e.g., Nppa, Nppb, Myh7) and a housekeeping gene (e.g., Gapdh) for normalization.
 - 5. Analyze the relative gene expression using the $\Delta\Delta$ Ct method.

Signaling Pathways and Visualizations

Isoprenaline induces cardiac hypertrophy primarily through the activation of β-adrenergic receptors, which triggers a cascade of intracellular signaling pathways.[7] Key pathways involved include the Protein Kinase A (PKA), Phosphoinositide 3-kinase (PI3K)/Akt, and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][12]



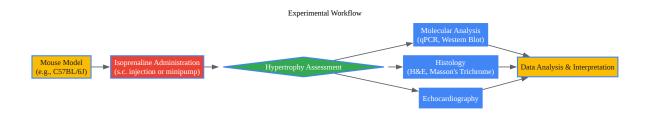


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Caption: Signaling pathway of isoprenaline-induced cardiac hypertrophy.



The experimental workflow for inducing and assessing cardiac hypertrophy in mice is a multistep process.



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Caption: Experimental workflow for cardiac hypertrophy studies in mice.

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